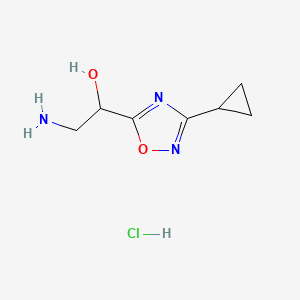

2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride” is a compound with the CAS Number: 2490406-04-5 . It has a molecular weight of 205.64 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been achieved through various methods . One such method involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method reported involves the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through condensation between nitriles, hydroxylamine, and other compounds .Molecular Structure Analysis

The compound’s InChI Code is 1S/C7H11N3O2.ClH/c8-3-5(11)7-9-6(10-12-7)4-1-2-4;/h4-5,11H,1-3,8H2;1H . This indicates that the compound consists of a five-membered heterocyclic ring system, which includes two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis

The compound, being a derivative of 1,2,4-oxadiazole, may exhibit a range of properties due to the variation in the electronic environment caused by the positions of the substituents in the oxadiazole ring . These properties allow the compound to be utilized in various applications, including as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 205.64 .科学的研究の応用

Chemical Stability and Reactivity

- 2-Amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride exhibits chemical reactivity in Boulton–Katritzky rearrangement, producing spiropyrazoline compounds rather than planar structures when exposed to water and HCl (Kayukova et al., 2018).

Synthesis and Characterization

- A study focused on synthesizing thio-1,3,4-oxadiazol-2-yl derivatives with potential industrial applications, using similar structural components (Shafi et al., 2021).

- Another research developed an efficient one-pot method to access 2-amino-1,3,4-oxadiazoles, highlighting the high yields and purity obtained through simple crystallization in ethanol (Xie et al., 2011).

Potential Therapeutic Applications

- Research into the synthesis of 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives on cyclic imides showed potential antioxidant effects (Al-Haidari & Al-Tamimi, 2021).

- A study discovered 3-aryl-5-aryl-1,2,4-oxadiazoles as apoptosis inducers and potential anticancer agents, identifying a novel molecule with activity in certain cancer cell lines (Zhang et al., 2005).

Synthetic Method Development

- A new method for synthesizing 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid was developed, providing insights into effective synthetic processes for related compounds (Tkachuk et al., 2020).

- The synthesis and evaluation of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides for anticancer properties were studied, revealing specific activities against various cancer types (Ostapiuk et al., 2015).

Anti-Diabetic Potential

- A study synthesized bi-heterocyclic compounds as potential anti-diabetic agents, emphasizing their enzyme inhibition and cytotoxic behaviors (Abbasi et al., 2020).

Anthelmintic Activity

- New oxadiazole derivatives were synthesized and evaluated for anthelmintic activity, highlighting their potential in this area (Patel et al., 2010).

作用機序

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents, suggesting potential targets could be enzymes or proteins involved in infectious diseases .

Mode of Action

1,2,4-oxadiazoles have been reported to have anti-infective properties, suggesting they may interact with their targets to inhibit the growth or replication of infectious agents

Biochemical Pathways

Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival or replication of infectious agents .

Result of Action

Given the anti-infective properties of 1,2,4-oxadiazoles, it can be inferred that the compound may inhibit the growth or replication of infectious agents, leading to their eventual elimination .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-amino-1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c8-3-5(11)7-9-6(10-12-7)4-1-2-4;/h4-5,11H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGIMFLMJKUMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-Methoxyphenyl)thio)-1-(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B3013087.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B3013092.png)

![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)

![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)